An In-depth Technical Guide to (R)-piperidin-3-ol for Researchers and Drug Development Professionals
An In-depth Technical Guide to (R)-piperidin-3-ol for Researchers and Drug Development Professionals
Abstract
(R)-piperidin-3-ol, a chiral heterocyclic compound, is a pivotal building block in contemporary medicinal chemistry. Its unique stereochemistry and versatile reactivity have positioned it as a valuable scaffold in the synthesis of a multitude of biologically active molecules. This guide provides a comprehensive overview of (R)-piperidin-3-ol, beginning with its fundamental identifiers and physicochemical properties. We delve into its critical role in drug discovery, supported by established synthesis and analytical methodologies. This document is intended to serve as a technical resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights to facilitate its effective utilization in the laboratory and beyond.
Introduction: The Significance of (R)-piperidin-3-ol in Medicinal Chemistry
The piperidine moiety is a ubiquitous structural motif found in a vast array of pharmaceuticals and natural products.[1][2] The introduction of chirality to this scaffold, as seen in (R)-piperidin-3-ol, significantly expands its utility in drug design. The specific spatial arrangement of the hydroxyl group in the (R)-enantiomer allows for precise molecular interactions with biological targets, which can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles of drug candidates.[3][4] Consequently, (R)-piperidin-3-ol has emerged as a critical intermediate in the synthesis of novel therapeutics across various disease areas, including oncology and central nervous system disorders.[5][6]
This guide aims to provide a holistic understanding of (R)-piperidin-3-ol, from its basic chemical identity to its practical applications and analytical characterization.
Core Identification and Physicochemical Properties
A thorough understanding of the fundamental properties of a chemical entity is paramount for its safe handling, storage, and application in experimental work.
Chemical Abstract Service (CAS) Number and Molecular Identifiers
The unique identifier for (R)-piperidin-3-ol is its CAS number, which is essential for unambiguous identification in literature, patents, and commercial sourcing.
Molecular and Structural Information
The molecular formula and weight, along with its structural representation, are foundational to stoichiometric calculations and spectral interpretations.
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InChI Key: BIWOSRSKDCZIFM-RXMQYKEDSA-N[11]
Caption: 2D structure of (R)-piperidin-3-ol indicating the chiral center.
Tabulated Physicochemical Data
For ease of reference, the key physicochemical properties of (R)-piperidin-3-ol are summarized in the table below. These values are critical for designing reaction conditions, purification procedures, and formulation studies.
| Property | Value | Source(s) |
| Physical Form | Colorless to yellow liquid, semi-solid, or solid lump. | [11] |
| Melting Point | 91-92 °C | [7][9] |
| Boiling Point | 191.9 ± 23.0 °C (Predicted) | [7][9] |
| Density | 1.016 ± 0.06 g/cm³ (Predicted) | [7][9] |
| Solubility | Freely soluble in water (794 g/L at 25 °C, Calculated). Soluble in alcohols, ethers, and chloroform. Limited solubility in nonpolar solvents like hexane. | [9][13] |
| pKa | 14.91 ± 0.20 (Predicted) | [7] |
| LogP | -0.2693 to 0.05950 | [7][8] |
| Hydrogen Bond Donors | 2 | [7][8] |
| Hydrogen Bond Acceptors | 2 | [7][8] |
| Rotatable Bond Count | 0 | [7][8] |
Note: Some values are predicted based on computational models and should be confirmed experimentally where critical.
Synthesis and Chirality: Securing the (R)-Enantiomer
The synthesis of enantiomerically pure (R)-piperidin-3-ol is a key challenge and an area of active research. Various strategies have been developed, often starting from chiral precursors or employing asymmetric synthesis techniques.
Synthetic Strategies
Common synthetic routes to (R)-piperidin-3-ol and its derivatives include:
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Resolution of Racemic Mixtures: This classical approach involves separating the (R)- and (S)-enantiomers of a piperidin-3-ol precursor using a chiral resolving agent.
-
Asymmetric Synthesis: Modern methods focus on the direct synthesis of the (R)-enantiomer. This can be achieved through various means, such as the use of chiral catalysts or starting from a chiral pool material like L-glutamic acid.[14]
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Enzymatic Resolution: Biocatalytic methods, for instance, the reduction of N-Boc-piperidin-3-one using a ketoreductase enzyme, can provide high chiral selectivity for the corresponding (S)- or (R)-hydroxypiperidine.[5]
The choice of synthetic route often depends on the desired scale, cost-effectiveness, and the required enantiomeric purity.
Caption: General synthetic approaches to obtain (R)-piperidin-3-ol.
Analytical Characterization and Quality Control
Ensuring the chemical identity, purity, and enantiomeric excess of (R)-piperidin-3-ol is critical for its use in research and drug development. A combination of analytical techniques is typically employed.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure of (R)-piperidin-3-ol. The chemical shifts and coupling constants of the protons and carbons provide a unique fingerprint of the molecule.[15][16]
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Mass Spectrometry (MS): MS is used to determine the molecular weight and can provide fragmentation patterns that further support the structural assignment.
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Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the O-H and N-H stretching vibrations.
Chiral Purity Determination
The determination of enantiomeric excess (e.e.) is of utmost importance for a chiral compound like (R)-piperidin-3-ol.
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Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for separating and quantifying the enantiomers of (R)-piperidin-3-ol. The method often involves derivatization of the amine or alcohol functionality to introduce a chromophore, facilitating UV detection.[17][18][19] A chiral stationary phase is used to achieve separation.
-
Chiral Gas Chromatography (GC): For volatile derivatives of (R)-piperidin-3-ol, chiral GC can also be an effective technique for enantiomeric separation.
Exemplary Chiral HPLC Protocol (Conceptual)
The following protocol outlines a general approach for determining the enantiomeric purity of (R)-piperidin-3-ol via pre-column derivatization and chiral HPLC.
Objective: To quantify the (S)-enantiomer impurity in a sample of (R)-piperidin-3-ol.
Methodology:
-
Derivatization:
-
React the (R)-piperidin-3-ol sample with a suitable derivatizing agent (e.g., a chiral or achiral agent that introduces a UV-active group, such as p-toluenesulfonyl chloride) in an appropriate solvent and under basic conditions.[17] This step is crucial as the parent molecule lacks a strong chromophore.
-
-
Chromatographic Conditions:
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Column: A chiral stationary phase column (e.g., Chiralpak AD-H or similar).[17]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Detection: UV detection at a wavelength appropriate for the derivatized analyte (e.g., 228 nm).[17]
-
Temperature: Column temperature is often controlled to ensure reproducibility.
-
-
Analysis:
-
Inject the derivatized sample onto the HPLC system.
-
The two enantiomers will be separated and elute at different retention times.
-
The enantiomeric excess is calculated from the peak areas of the two enantiomers.
-
Self-Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness, to ensure trustworthy results.[17]
Handling, Storage, and Safety
As with any chemical reagent, proper handling and storage procedures are essential to ensure the safety of personnel and maintain the integrity of the compound.
-
Safety Precautions: (R)-piperidin-3-ol and its parent compound, piperidine, are classified as corrosive and can cause severe skin burns and eye damage.[10][11][20][21] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[22][23]
-
Storage: It is recommended to store (R)-piperidin-3-ol in a tightly sealed container in a cool, dry, and dark place, typically at 2-8 °C.[7][11][24] Protect from light and moisture to prevent degradation.
-
In case of Accidental Exposure:
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[20]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[20]
-
Inhalation: Move the person to fresh air.[21]
-
In all cases of exposure, seek immediate medical attention.
-
Conclusion
(R)-piperidin-3-ol is a cornerstone chiral building block in modern drug discovery and development. Its unique structural features and versatile reactivity make it an invaluable tool for medicinal chemists. A thorough understanding of its chemical and physical properties, coupled with robust synthetic and analytical methodologies, is crucial for its effective and safe utilization. This guide has provided a comprehensive overview of these aspects, intended to empower researchers and scientists in their pursuit of novel and improved therapeutics.
References
-
(R)-piperidin-3-ol - LookChem.
-
62414-68-0 | (R)-Piperidin-3-ol - ChemScene.
-
CAS # 62414-68-0, (R)-3-Piperidinol, (+) - chemBlink.
-
(R)-3-Piperidinol | 62414-68-0 | FP158464 | Biosynth.
-
(R)-Piperidin-3-ol | 62414-68-0 - Sigma-Aldrich.
-
Asymmetric synthesis of 2-substituted piperidin-3-ols - ResearchGate.
-
Application of Chiral Piperidine Scaffolds in Drug Design - Thieme E-Books & E-Journals.
-
3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet - Jubilant Ingrevia Limited.
-
(S)-Piperidin-3-ol - Apollo Scientific.
-
62414-68-0 | (R)-Piperidin-3-ol | Chiral Building Blocks | Ambeed.com.
-
62414-68-0|(R)-Piperidin-3-ol|BLD Pharm.
-
(R)-Piperidin-3-ol - SK Pharma Tech Solutions.
-
Piperidin-3-one | C5H9NO | CID 33722 - PubChem.
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online.
-
62414-68-0 | (R)-PIPERIDIN-3-OL | Tetrahedron.
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR.
-
Piperidine - SAFETY DATA SHEET - pentachemicals.
-
Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed.
-
PIPERIDINE - CAMEO Chemicals - NOAA.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central.
-
(PDF) Piperidine nucleus in the field of drug discovery - ResearchGate.
-
(PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities - ResearchGate.
-
Piperidine-based drug discovery - University of Arizona.
-
Application of Chiral Piperidine Scaffolds in Drug Design - Thieme.
-
CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents.
-
CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents.
-
Piperidine | Solubility of Things.
-
The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PubMed Central.
-
(3R)-3-Piperidinol | C5H11NO | MD Topology | NMR | X-Ray.
-
1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) - Human Metabolome Database.
-
(R)-3-(Boc-amino) Piperidine - Jubilant Ingrevia.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. (R)-piperidin-3-ol|lookchem [lookchem.com]
- 8. chemscene.com [chemscene.com]
- 9. CAS # 62414-68-0, (R)-3-Piperidinol, (+)-3-Hydroxypiperidine, (3R)-3-Hydroxypiperidine, (R)-3-Hydroxypiperidine - chemBlink [chemblink.com]
- 10. (R)-3-Piperidinol | 62414-68-0 | FP158464 | Biosynth [biosynth.com]
- 11. (R)-Piperidin-3-ol | 62414-68-0 [sigmaaldrich.com]
- 12. skpharmatech.in [skpharmatech.in]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. researchgate.net [researchgate.net]
- 15. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. (3R)-3-Piperidinol | C5H11NO | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 17. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 19. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 20. pentachemicals.eu [pentachemicals.eu]
- 21. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 22. jubilantingrevia.com [jubilantingrevia.com]
- 23. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 24. 62414-68-0|(R)-Piperidin-3-ol|BLD Pharm [bldpharm.com]
